An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxybenzyl)(3-nitrobenzyl)amine
An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxybenzyl)(3-nitrobenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of (4-Methoxybenzyl)(3-nitrobenzyl)amine. As a novel secondary amine incorporating both an electron-donating methoxybenzyl group and an electron-withdrawing nitrobenzyl group, this compound presents a unique electronic and structural profile of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from established chemical principles, data on structurally related compounds, and validated predictive models. It offers a proposed synthetic route, detailed protocols for experimental property determination, and an analysis of expected spectroscopic characteristics to support further research and development.
Introduction
(4-Methoxybenzyl)(3-nitrobenzyl)amine, also known as N-(4-methoxybenzyl)-1-(3-nitrophenyl)methanamine, is a secondary amine with a molecular structure that suggests potential applications in various fields of chemical research. The interplay between the electron-donating p-methoxybenzyl moiety and the electron-withdrawing m-nitrobenzyl group can lead to interesting properties, including potential biological activity and utility as a synthetic intermediate. This guide aims to provide a foundational understanding of its core physicochemical characteristics, offering both theoretical insights and practical experimental guidance.
Chemical Identity and Molecular Structure
A clear identification of a compound is paramount for any scientific investigation. The fundamental identifiers for (4-Methoxybenzyl)(3-nitrobenzyl)amine are summarized below.
| Identifier | Value | Source |
| Chemical Name | (4-Methoxybenzyl)(3-nitrobenzyl)amine | IUPAC Nomenclature |
| Synonyms | N-(4-methoxybenzyl)-1-(3-nitrophenyl)methanamine | - |
| CAS Number | 186129-17-9 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₃ | [2] |
| Molecular Weight | 272.30 g/mol | [2] |
| SMILES | COc1ccc(CNc2cccc(c2)[O-])cc1 | - |
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Caption: 2D structure of (4-Methoxybenzyl)(3-nitrobenzyl)amine.
Predicted Physicochemical Properties
Due to a lack of available experimental data, the following physicochemical properties have been predicted using established computational models. These values serve as a valuable estimation for experimental design and theoretical considerations.
| Property | Predicted Value | Method/Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (most basic) | 4.5 ± 0.5 | ChemAxon |
| LogP | 3.2 ± 0.6 | ChemAxon |
| Solubility | Poorly soluble in water | Based on LogP and structure |
Note on Predictions: These values are computationally derived and should be confirmed by experimental analysis. The pKa suggests that the amine is weakly basic. The LogP value indicates a preference for lipophilic environments, suggesting low aqueous solubility.
Synthesis Pathway: Reductive Amination
A plausible and efficient method for the synthesis of (4-Methoxybenzyl)(3-nitrobenzyl)amine is through reductive amination. This widely used reaction involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.
Caption: Proposed synthesis via reductive amination.
Experimental Protocol: Synthesis of (4-Methoxybenzyl)(3-nitrobenzyl)amine
This protocol is a generalized procedure based on established methods for reductive amination.[3]
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Reaction Setup: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 equivalent) and 4-methoxybenzylamine (1.05 equivalents) in a suitable solvent such as methanol or dichloromethane.
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Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise over 30 minutes.
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Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.8-8.2 ppm). The protons on the 4-methoxyphenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the 3-nitrophenyl ring will exhibit a more complex splitting pattern.
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Methylene Protons: Two singlets are anticipated for the two benzylic CH₂ groups, likely in the range of δ 3.7-4.5 ppm.
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Methoxy Protons: A sharp singlet corresponding to the -OCH₃ group is expected around δ 3.8 ppm.
-
Amine Proton: A broad singlet for the N-H proton may be observed, the chemical shift of which will be dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons: A number of signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be significantly shielded, while the carbon attached to the nitro group will be deshielded.
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Methylene Carbons: Two signals for the benzylic carbons are expected in the range of δ 45-55 ppm.
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Methoxy Carbon: A signal for the methoxy carbon should appear around δ 55 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine N-H stretching vibration.
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C-H Stretches: Aromatic C-H stretching bands will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups will appear just below 3000 cm⁻¹.
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NO₂ Stretches: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
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C=C Stretches: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong C-O stretching band for the aryl ether is anticipated around 1250 cm⁻¹.
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C-N Stretch: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. A sharp melting range typically signifies a high degree of purity.
Caption: Workflow for melting point determination.
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Sample Preparation: Ensure the synthesized (4-Methoxybenzyl)(3-nitrobenzyl)amine is completely dry. Grind a small amount of the solid into a fine powder.
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Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material (2-3 mm in height).
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Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus.
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Approximate Melting Point: Heat the sample rapidly to obtain an approximate melting range.
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Precise Melting Point: Allow the apparatus to cool. Using a fresh sample, heat to a temperature approximately 20°C below the approximate melting point, then increase the temperature slowly (1-2°C per minute).
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Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Determination
Determining the solubility of a compound in various solvents is crucial for applications in drug delivery, formulation, and reaction chemistry.
Caption: Workflow for solubility determination.
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Preparation: Add an excess amount of (4-Methoxybenzyl)(3-nitrobenzyl)amine to a known volume of purified water in a sealed flask.
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Equilibration: Agitate the flask in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
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Quantification: Analyze the concentration of the dissolved compound in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Conclusion
(4-Methoxybenzyl)(3-nitrobenzyl)amine is a compound with a molecular architecture that suggests a range of potential applications. This technical guide has provided a foundational understanding of its physicochemical properties by combining theoretical predictions with established experimental methodologies. While experimental data for this specific molecule remains to be fully elucidated, the information presented herein offers a robust starting point for researchers. The proposed synthetic route via reductive amination is a practical approach for its preparation, and the detailed protocols for property determination provide a clear path for its experimental characterization. Further investigation into the properties and potential applications of this compound is warranted.
References
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. [Link]
-
ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.
-
ChemAxon. Chemicalize. [Link]
